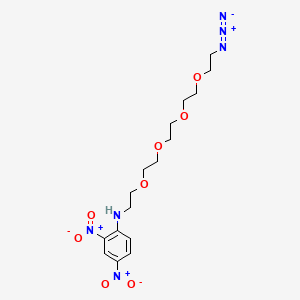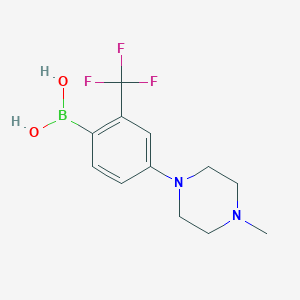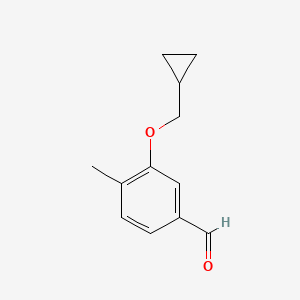
8-Aminoadenosine-5'-O-triphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminoadenosine-5’-O-triphosphate (sodium salt) is an aminated derivative of adenosine-5’-triphosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine nucleobase with an amino group. It is primarily used in scientific research for receptor mapping and studying nucleotide substrate specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoadenosine-5’-O-triphosphate involves the modification of adenosine-5’-triphosphate. The hydrogen atom at the 8th position of the adenine nucleobase is replaced by an amino group through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 8-Aminoadenosine-5’-O-triphosphate typically involves large-scale chemical synthesis under controlled conditions. The compound is often supplied as an aqueous solution of the sodium salt, with a typical concentration of 10 mM .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Aminoadenosine-5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and nucleophiles. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may result in various substituted adenosine derivatives .
Applications De Recherche Scientifique
8-Aminoadenosine-5’-O-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in receptor mapping and studying nucleotide substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized biochemical reagents
Mécanisme D'action
The mechanism of action of 8-Aminoadenosine-5’-O-triphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 8th position of the adenine nucleobase allows for unique binding interactions, which can inhibit or modify the activity of these targets. This compound has been shown to inhibit poly(A) polymerase in yeast, leading to chain termination during RNA synthesis .
Comparaison Avec Des Composés Similaires
Adenosine-5’-triphosphate (ATP): The parent compound, without the amino modification.
8-Bromo-adenosine-5’-triphosphate: Another modified ATP derivative with a bromine atom at the 8th position.
8-Methyl-adenosine-5’-triphosphate: A derivative with a methyl group at the 8th position.
Uniqueness: 8-Aminoadenosine-5’-O-triphosphate is unique due to the presence of the amino group at the 8th position, which allows for specific interactions and applications not possible with other ATP derivatives. This modification enhances its utility in receptor mapping and studying nucleotide substrate specificity .
Propriétés
Formule moléculaire |
C10H13N6Na4O13P3 |
|---|---|
Poids moléculaire |
610.12 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Na/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Clé InChI |
AXYUSSRGOAAJCU-ZVQJTLEUSA-J |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















